molecular formula C11H16OS B8000835 4-n-Butoxy-3-methylthiophenol

4-n-Butoxy-3-methylthiophenol

Cat. No.: B8000835
M. Wt: 196.31 g/mol
InChI Key: MOOIGFJMZCYPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-n-Butoxy-3-methylthiophenol is an aromatic thiol compound with the molecular formula C11H16OS It is characterized by the presence of a butoxy group and a methyl group attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of an aryl halide with elemental sulfur in the presence of a copper catalyst, followed by reduction with zinc and hydrochloric acid . Another approach involves the use of aryl magnesium halides, which react with elemental sulfur to form halothiolates, followed by decomposition with diluted acids or water .

Industrial Production Methods

Industrial production of 4-n-Butoxy-3-methylthiophenol may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3-methylthiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-n-Butoxy-3-methylthiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-n-Butoxy-3-methylthiophenol can be compared with other aromatic thiols, such as thiophenol and 4-methylthiophenol. While all these compounds share the thiol functional group, this compound is unique due to the presence of the butoxy group, which can influence its reactivity and solubility. Similar compounds include:

    Thiophenol: Lacks the butoxy and methyl groups.

    4-Methylthiophenol: Lacks the butoxy group but has a similar structure.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butoxy-3-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-4-7-12-11-6-5-10(13)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOIGFJMZCYPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.